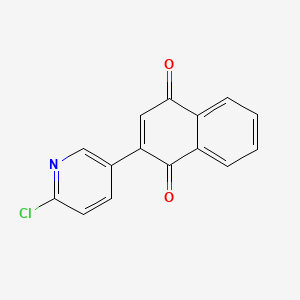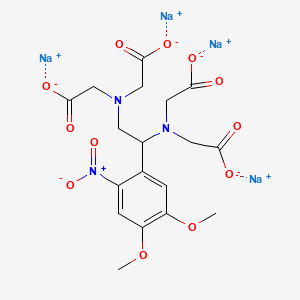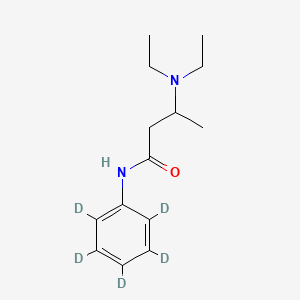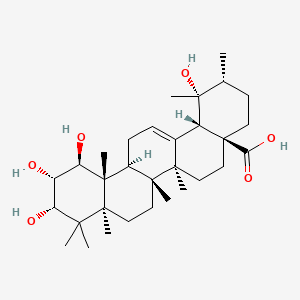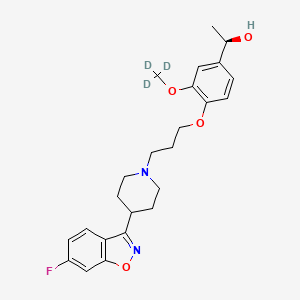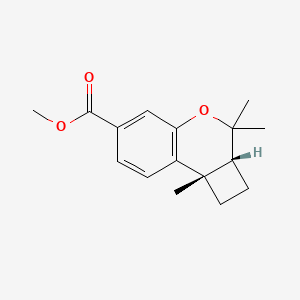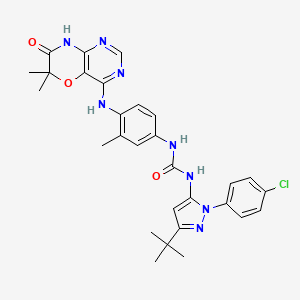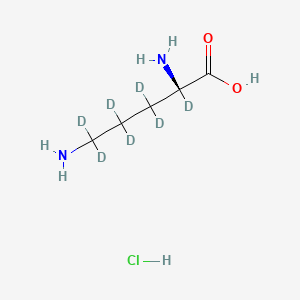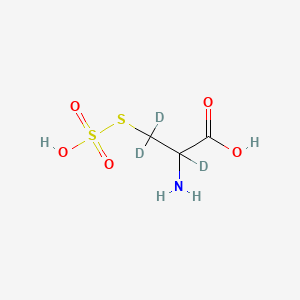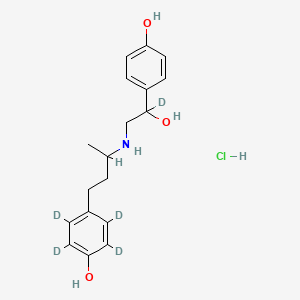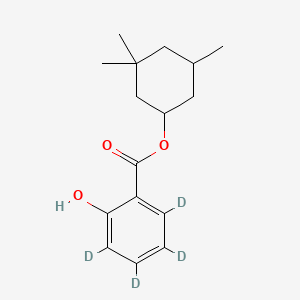
Homosalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homosalate is an organic compound commonly used in sunscreens as a chemical ultraviolet filter to protect the skin from sun damage . The deuterium labeling in Homosalate-d4 makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Homosalate involves several steps. Initially, isophorone is used as a raw material, which undergoes a hydrogenation reaction in the presence of a catalyst. This is followed by an epimerization reaction to produce 3,3,5-Trimethylcyclohexanol. The final step involves a transesterification reaction between 3,3,5-Trimethylcyclohexanol and methyl salicylate to yield Homosalate .
Industrial Production Methods: The industrial production of Homosalate follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high purity and quality of the final product. The cis form content is typically greater than or equal to 85.0 percent, while the trans form content is less than or equal to 15 percent .
化学反応の分析
Types of Reactions: Homosalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .
科学的研究の応用
Homosalate-d4 is widely used in scientific research due to its unique properties. It is primarily used as a tracer in pharmacokinetic studies to quantify drug metabolism and distribution. The deuterium labeling allows for precise tracking of the compound within biological systems . Additionally, this compound is used in studies related to sunscreen formulations to understand the photoprotection mechanisms and improve the efficacy of ultraviolet filters .
作用機序
The mechanism of action of Homosalate-d4 involves its ability to absorb ultraviolet radiation and convert it into less harmful infrared radiation (heat). This process protects the skin from ultraviolet-induced damage. The enol tautomer of Homosalate undergoes ultrafast excited state intramolecular proton transfer upon photoexcitation in the ultraviolet B region. The excess energy is then dissipated non-radiatively, providing effective photoprotection .
類似化合物との比較
Homosalate-d4 is compared with other similar compounds such as octyl salicylate, octocrylene, and avobenzone. While all these compounds serve as ultraviolet filters, this compound’s deuterium labeling makes it unique for research purposes. The deuterium atoms provide stability and allow for detailed pharmacokinetic studies, which are not possible with non-deuterated compounds .
List of Similar Compounds:- Octyl salicylate
- Octocrylene
- Avobenzone
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics and sunscreen formulation. Its unique properties, including deuterium labeling, make it an essential tool for studying drug metabolism and improving ultraviolet protection.
特性
分子式 |
C16H22O3 |
|---|---|
分子量 |
266.37 g/mol |
IUPAC名 |
(3,3,5-trimethylcyclohexyl) 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3/i4D,5D,6D,7D |
InChIキー |
WSSJONWNBBTCMG-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CC(CC(C2)(C)C)C)O)[2H])[2H] |
正規SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


